molecular formula C21H21N3O2S B2977868 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-70-2

3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2977868
CAS RN: 442557-70-2
M. Wt: 379.48
InChI Key: JFGBOZGTDOPJMV-UHFFFAOYSA-N
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Description

“3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C21H21N3O2S. It has an average mass of 379.475 Da and a monoisotopic mass of 379.135437 Da .

Scientific Research Applications

Novel Heterocyclic Syntheses

Research has shown that compounds like 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide play a crucial role in the synthesis of novel heterocyclic compounds. For example, the reaction of related quinoline derivatives with primary amines can lead to the formation of various carboxylic acids and their carboxamide derivatives, which have been explored for their cytotoxic properties against certain cancer cell lines (Deady et al., 2003). Another study demonstrated the synthesis of monomeric and dimeric quindoline carboxamides, which showed varying levels of cytotoxicity in different human cell lines (Chen et al., 2002).

Application in Material Science

In material science, quinoxaline-containing aromatic diamines like those structurally similar to the 3-amino-N-benzyl derivative have been used to synthesize new polyamides. These polyamides, characterized by their solubility, thermal properties, and amorphous nature, hold potential for various industrial applications due to their excellent thermal stability (Patil et al., 2011).

Antimicrobial and Antioxidant Activities

Further, the synthesis and characterization of phenolic esters and amides of quinoline derivatives have been explored for their potential antimicrobial and antioxidant activities. Some synthesized compounds exhibited significant antibacterial activities against various bacterial strains and showcased good chelating abilities and scavenging activities for free radicals (Shankerrao et al., 2013).

Pharmacological Potential

In pharmacology, the potential of thieno[2,3-b]pyridine derivatives, closely related to the 3-amino-N-benzyl derivative, as inhibitors of the phosphoinositide-specific phospholipase C-γ enzyme has been investigated. This enzyme is linked to cell motility, and its inhibition can be crucial in treating certain cancer types, particularly breast cancer (Leung et al., 2014).

Synthesis of Quinoline Derivatives

The compound's role in the synthesis of new quinoline derivatives has been evident, with studies demonstrating its reaction with various compounds to create new heterocyclic systems with potential pharmacological applications (Bakhite, 2001).

properties

IUPAC Name

3-amino-N-benzyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(27-20(14)24-15)19(26)23-11-12-6-4-3-5-7-12/h3-8H,9-11,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGBOZGTDOPJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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